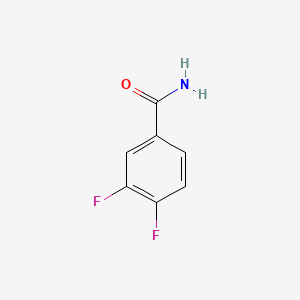

3,4-Difluorobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWOHNIHUBDEAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234242 | |

| Record name | 3,4-Difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-04-3 | |

| Record name | 3,4-Difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorination in Modern Chemistry

An In-Depth Technical Guide to 3,4-Difluorobenzamide (CAS 85118-04-3)

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing a compound's intrinsic properties. Fluorine's high electronegativity and small size can profoundly influence metabolic stability, membrane permeability, and binding affinity to biological targets[1]. This compound (CAS No. 85118-04-3) stands out as a pivotal building block that leverages these benefits. It is a versatile chemical intermediate recognized for its unique fluorinated structure, which enhances its reactivity and utility in diverse synthetic applications[2].

This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthesis, applications, and handling of this compound. Its role as a key intermediate in the synthesis of bioactive molecules for oncology and neurology, as well as in the formulation of advanced agrochemicals, underscores its importance in both research and industrial settings[2].

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. This compound presents as a white to light yellow crystalline powder[2]. Its core properties are summarized below, providing the foundational data required for its use in experimental design and quality control.

| Property | Value | Source(s) |

| CAS Number | 85118-04-3 | [3][4][5][6] |

| Molecular Formula | C₇H₅F₂NO | [2][3][4][5] |

| Molecular Weight | 157.12 g/mol | [2][3][4] |

| Melting Point | 129 - 133 °C | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

| IUPAC Name | This compound | [3] |

| InChI Key | CMWOHNIHUBDEAG-UHFFFAOYSA-N | [3][5] |

| Purity (Typical) | ≥ 97-98% | [2] |

Spectroscopic Data for Structural Elucidation

-

¹H NMR: The proton NMR spectrum is critical for confirming the identity and purity of the compound. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The amide protons (-NH₂) will typically present as a broad singlet.

-

¹³C NMR: The carbon spectrum will show distinct signals for the seven carbon atoms, with the chemical shifts of the fluorinated aromatic carbons being significantly influenced by the attached fluorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic peaks include N-H stretching for the primary amide (around 3100-3500 cm⁻¹), a strong C=O (carbonyl) stretch (around 1650-1680 cm⁻¹), and C-F stretching bands in the fingerprint region (around 1100-1300 cm⁻¹)[3][5].

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (GC-MS) will show a molecular ion peak (M⁺) at m/z 157, corresponding to the molecular weight of the compound[3].

Synthesis and Reaction Pathways

The synthesis of this compound can be approached through several reliable routes, most commonly starting from either 3,4-difluorobenzoic acid or 3,4-difluorobenzonitrile. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity.

A prevalent laboratory and industrial-scale method involves the conversion of 3,4-difluorobenzoic acid to the corresponding amide. This transformation leverages standard peptide coupling chemistry or activation of the carboxylic acid.

Caption: Synthesis pathway from 3,4-difluorobenzoic acid.

Experimental Protocol: Amidation of 3,4-Difluorobenzoic Acid

This protocol describes the conversion of 3,4-difluorobenzoic acid to this compound via an acyl chloride intermediate. This two-step, one-pot procedure is robust and generally high-yielding.

Materials:

-

3,4-Difluorobenzoic acid (1 eq.)[7]

-

Thionyl chloride (SOCl₂) (1.2 eq.)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Concentrated Aqueous Ammonia (NH₄OH) (excess)

-

Ice

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation of Carboxylic Acid: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4-difluorobenzoic acid (1 eq.). Suspend the acid in anhydrous DCM (approx. 10 mL per gram of acid).

-

Add thionyl chloride (1.2 eq.) dropwise to the suspension at room temperature. The causality here is the conversion of the less reactive carboxylic acid into a highly electrophilic acyl chloride, which is readily attacked by a nucleophile.

-

Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution.

-

Reaction Quench and Amination: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and excess concentrated aqueous ammonia. This step must be performed in a well-ventilated fume hood due to the exothermic nature of the quench and the release of ammonia gas. The ammonia serves as the nucleophile to form the amide bond.

-

Work-up and Isolation: Continue stirring the mixture for 30 minutes. The product, this compound, will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash the filter cake sequentially with cold deionized water and a small amount of cold saturated sodium bicarbonate solution to remove any unreacted acid.

-

Dry the crude product under vacuum. If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to yield a product with >98% purity.

Core Applications in Research and Development

The utility of this compound stems from its identity as a "scaffold" or "building block" in the synthesis of more complex molecules. The difluorophenyl moiety it provides is a common feature in many modern therapeutic agents and high-performance materials.

Caption: Role as a key intermediate in diverse applications.

-

Pharmaceutical Development: This is the most significant area of application. The 3,4-difluorophenyl group is a key pharmacophore in various drug candidates. It serves as a crucial intermediate in the synthesis of molecules targeting neurological disorders and cancers[2]. For instance, it is a component in the development of potent and selective Akt inhibitors, which are a focus of modern oncology research[8]. It is also used in synthetic routes for P2Y12 receptor antagonists, a class of antiplatelet drugs[9]. The fluorine atoms enhance metabolic stability and can improve binding interactions within the target protein's active site[1].

-

Agrochemical Chemistry: In agriculture, this compound is used to create innovative crop protection products[2]. The fluorinated structure contributes to the efficacy and selectivity of herbicides and pesticides, allowing for potent activity against target pests while minimizing off-target effects[2].

-

Material Science: The compound is also explored for its potential in creating advanced polymers with enhanced thermal and mechanical properties[2]. The stability conferred by the C-F bonds can translate to materials with greater durability and resistance to degradation.

Safety, Handling, and Storage

As a laboratory chemical, adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification (GHS Classification): Based on aggregated data, the compound is classified with the following hazards[3]:

Recommended Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood[10].

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles[10].

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling[10][11].

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator with a particulate filter (e.g., N95 dust mask).

-

-

General Hygiene: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation[10].

Storage:

-

Store in a well-ventilated place. Keep the container tightly closed[10].

-

Store at room temperature in a dry and clean environment[2].

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in science and technology. Its well-defined physicochemical properties, accessible synthetic routes, and the strategic advantages conferred by its difluorinated structure make it an invaluable intermediate. For researchers in drug discovery, agrochemical development, and material science, a thorough understanding of this compound's characteristics and handling requirements is essential for leveraging its full potential to create novel and impactful molecular solutions.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, 3,4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Wang, H., et al. (2021). Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry, 64(16), 12163–12180. Retrieved from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. Retrieved from [Link]

- Google Patents. (n.d.). CN103709071A - 3, 4-difluorobenzonitrile preparation method.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H5F2NO | CID 522832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Benzamide, 3,4-fluoro- [webbook.nist.gov]

- 6. 85118-04-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. 3,4-二氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 3,4-Difluorobenzamide: Properties, Synthesis, and Applications

Abstract

This compound is a fluorinated aromatic amide that has garnered significant attention as a versatile building block in modern chemistry. Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it a crucial intermediate in the synthesis of a wide array of high-value compounds. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, details its spectroscopic signature for robust characterization, outlines a validated synthetic protocol, and explores its applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this important chemical entity.

Core Chemical and Physical Properties

The presence of two electron-withdrawing fluorine atoms meta and para to the amide group significantly influences the molecule's reactivity, solubility, and biological interactions. These properties are fundamental to its utility in chemical synthesis and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 85118-04-3 | [1] |

| Molecular Formula | C₇H₅F₂NO | [1][2] |

| Molecular Weight | 157.12 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 129-133 °C | [3] |

| logP (Octanol/Water) | 1.064 (Calculated) | [4] |

| Water Solubility | -2.31 (log₁₀ mol/L, Calculated) | [4] |

| InChI Key | CMWOHNIHUBDEAG-UHFFFAOYSA-N | [1] |

The fluorinated structure enhances solubility in various organic solvents, a property that is highly advantageous for its use in synthesis.[5] The lipophilicity, indicated by the LogP value, is a critical parameter in drug design, influencing how the molecule interacts with biological membranes.

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for verifying the identity and purity of this compound. The following spectroscopic data serve as a reliable fingerprint for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of this compound. The fluorine atoms introduce complex splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F couplings.

-

¹H NMR: The proton spectrum typically shows complex multiplets in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the three protons on the benzene ring. The two amide protons (-CONH₂) usually appear as a broad singlet further downfield, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The carbonyl carbon is typically observed around 165 ppm. The aromatic carbons show distinct signals, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms (C-F coupling).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The gas-phase IR spectrum provides characteristic absorption bands.[6]

-

N-H Stretch: The amide N-H bonds typically show one or two sharp peaks in the region of 3200-3400 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group (amide I band) is expected around 1660-1680 cm⁻¹.[7]

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹, are indicative of the C-F bonds.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion Peak (M+): The electron ionization mass spectrum shows a molecular ion peak at m/z = 157, corresponding to the molecular weight of this compound.[1][6]

-

Key Fragment: A prominent peak is observed at m/z = 141, which corresponds to the loss of the amino group (-NH₂).[1]

Synthesis and Reactivity

This compound is typically synthesized from commercially available precursors and serves as an intermediate for further chemical transformations.

Synthesis Pathway

A common industrial method involves a multi-step synthesis starting from 1,2-difluorobenzene. A key step is the reaction of an activated benzene derivative with an ammonia source.[8]

Caption: Synthesis of this compound from 1,2-Difluorobenzene.

Protocol 1: Synthesis from an Activated Precursor

This protocol is adapted from established patent literature and provides a robust method for laboratory-scale synthesis.[8]

-

Step 1: Friedel-Crafts Acylation. In a dry reaction vessel under an inert atmosphere, 1,2-difluorobenzene is reacted with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) at 0-40 °C to yield 3,4-difluoro-(α,α,α-trichloroacetyl)benzene.

-

Step 2: Amination. The intermediate from Step 1 is then reacted with ammonia at a controlled temperature between -10 °C and 60 °C.

-

Step 3: Work-up and Isolation. Upon completion of the reaction, the mixture is subjected to an aqueous work-up. The product, this compound, is then isolated by filtration and can be further purified by recrystallization from a suitable solvent system.

Causality Note: The Friedel-Crafts acylation introduces the carbonyl precursor onto the difluorinated ring. The subsequent reaction with ammonia displaces the trichloromethyl group to form the stable amide functionality.

Core Reactivity

The reactivity of this compound is dominated by its amide group and the activated aromatic ring.

Caption: Key chemical reactions involving this compound.

-

Dehydration to Nitrile: The amide can be dehydrated using strong dehydrating agents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) to form 3,4-difluorobenzonitrile.[8] This reaction is often a key step in preparing nitrile-containing compounds for agrochemical and pharmaceutical applications.[5][9]

-

Hydrolysis: Under acidic or basic conditions, the amide group can be hydrolyzed to yield 3,4-difluorobenzoic acid.[10]

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack, although this is less common than reactions at the amide group.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a critical intermediate. Its derivatives have shown significant potential in several high-impact areas.

-

Pharmaceutical Development: The compound is a cornerstone for synthesizing various bioactive molecules.[5] Its derivatives are explored for treating neurological disorders and cancer.[5] For instance, the 3,4-difluorophenyl moiety is present in Hu7691, a potent and selective Akt inhibitor developed for cancer therapy, highlighting the importance of this structural motif in achieving target selectivity and improving safety profiles.[11][12]

-

Agrochemical Chemistry: It is used in the creation of modern crop protection products. The difluorobenzamide structure contributes to the efficacy and selectivity of herbicides and pesticides.[5]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with the following hazards:

-

GHS Hazard Statements:

Table 2: GHS Hazard Information

| Pictogram | Class | Precautionary Statements (Selected) |

| Skin Irritant (Category 2)[1]Eye Irritant (Category 2)[1]STOT SE 3 (Respiratory)[1] | P261: Avoid breathing dust.[13]P280: Wear protective gloves/eye protection.[13]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

-

Personal Protective Equipment (PPE): Use of appropriate PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a dust mask or respirator (e.g., N95 type), is mandatory.[3][14]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]

References

-

This compound | C7H5F2NO | CID 522832 - PubChem. [Link]

-

Chemical Properties of Benzamide, 3,4-fluoro- (CAS 85118-04-3) - Cheméo. [Link]

- CN103709071A - 3, 4-difluorobenzonitrile preparation method - Google P

-

Benzamide, 3,4-fluoro- - NIST WebBook. [Link]

- CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google P

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. [Link]

-

Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed. [Link]

-

Discovery of N -((3 S ,4 S )-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H -pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity | Request PDF - ResearchGate. [Link]

- US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google P

Sources

- 1. This compound | C7H5F2NO | CID 522832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3,4-二氟苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Benzamide, 3,4-fluoro- (CAS 85118-04-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Benzamide, 3,4-fluoro- [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. CN103709071A - 3, 4-difluorobenzonitrile preparation method - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 11. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

3,4-Difluorobenzamide molecular structure and weight

An In-depth Technical Guide to 3,4-Difluorobenzamide: A Core Moiety for Modern Chemistry

Introduction

This compound is a fluorinated aromatic amide that has emerged as a critical building block in the landscape of synthetic chemistry. Its strategic importance is most pronounced in the fields of pharmaceutical and agrochemical development, where the incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide offers a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical characteristics, synthesis, and key applications for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Elucidation

The precise identification and structural understanding of a chemical entity are foundational to its application. This compound is unambiguously defined by a set of unique identifiers and a distinct molecular architecture.

Key Identifiers

A summary of the essential identifiers for this compound is provided below, ensuring accurate documentation and procurement.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 85118-04-3 | Sigma-Aldrich, Chem-Impex[1] |

| Molecular Formula | C₇H₅F₂NO | PubChem[2], Santa Cruz Biotechnology[3] |

| Linear Formula | F₂C₆H₃C(O)NH₂ | Sigma-Aldrich |

| EC Number | 285-656-8 | Sigma-Aldrich |

| PubChem CID | 522832 | Chem-Impex[1] |

Molecular Structure

The structure of this compound consists of a central benzene ring substituted with a carboxamide group (-CONH₂) and two fluorine atoms at the C3 and C4 positions. This specific substitution pattern is crucial to its chemical behavior.

Sources

3,4-Difluorobenzamide physical properties (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 3,4-Difluorobenzamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core physical properties of this compound (CAS No: 85118-04-3), with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes theoretical principles with practical, field-proven methodologies for accurate property determination. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references. The role of this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals underscores the importance of a thorough understanding of its physical characteristics for process optimization, purity assessment, and safe handling.[1][2][3]

Introduction to this compound

This compound is a fluorinated aromatic amide, a chemical scaffold of significant interest in medicinal and agricultural chemistry.[1] Its molecular structure, featuring a benzamide core with fluorine atoms at the 3 and 4 positions of the phenyl ring, imparts unique electronic properties that enhance biological activity, metabolic stability, and binding affinity in target molecules.[1][4] Consequently, it serves as a vital building block in the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology, as well as in the development of modern crop protection products.[1] A precise understanding of its physical properties is paramount for its effective utilization in these demanding applications.

Core Physical Properties

The physical state of this compound under standard conditions is a white to light yellow crystalline powder.[1] Its key physical and chemical identifiers are summarized below.

| Property | Value | Source(s) |

| CAS Number | 85118-04-3 | [5][6] |

| Molecular Formula | C₇H₅F₂NO | [1][7] |

| Molecular Weight | 157.12 g/mol | [1][5][6][7] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 129-133 °C | [1][5][6] |

| Boiling Point | Not available (Decomposition may occur) | N/A |

In-Depth Analysis of the Melting Point

Significance as a Purity Indicator

The melting point is one of the most critical physical constants for a solid crystalline compound. For a pure substance, the melting transition occurs over a very narrow temperature range, often less than 1 °C.[8] The reported melting point for this compound is consistently in the range of 129-133 °C .[1][5][7] This range, rather than a single sharp point, is typical for commercially available research-grade chemicals and reflects a high level of purity (typically ≥97%).[5][6]

The presence of even small amounts of miscible impurities will typically cause two effects: a depression of the melting point and a broadening of the melting range.[8] This phenomenon, known as melting point depression, is a colligative property. Therefore, an accurately determined melting point serves as a reliable, initial criterion for the purity of a given sample. A sample melting below 129 °C or over a range wider than 2-3 °C would suggest the presence of impurities that may need to be removed before its use in sensitive synthetic applications.

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point must be performed with care to ensure accuracy. The following protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp), which offers precise temperature control and observation.

Methodology:

-

Sample Preparation:

-

Place a small amount (10-20 mg) of this compound onto a clean, dry watch glass.

-

Using a spatula, crush the crystalline solid into a fine powder. Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.

-

Press the open end of a capillary tube (sealed at one end) into the powder mound several times to collect a small sample.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder firmly into the sealed end. The packed sample should be 1-2 mm in height.[9] Causality: Proper packing prevents air pockets and ensures a sharp, observable melting transition.

-

-

Apparatus Setup & Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting (e.g., 10-15 °C/minute) to obtain an approximate melting point. This is a preliminary, time-saving step.

-

Allow the apparatus to cool well below the approximate melting point.

-

Prepare a fresh sample in a new capillary tube.

-

Set the heating rate to a slow, controlled ramp (1-2 °C/minute) as the temperature approaches the previously observed melting point.[9] Causality: A slow heating rate is critical for accuracy, as it ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

Perform at least two careful determinations to ensure consistency.

-

Visualization of Melting Point Determination Workflow

Caption: Workflow for the experimental determination of melting point.

Discussion on the Boiling Point

A definitive boiling point for this compound at atmospheric pressure is not reported in the scientific literature or chemical supplier databases.[10] This is common for organic solids with relatively high melting points and complex functional groups. The energy required to overcome the intermolecular forces (hydrogen bonding, dipole-dipole interactions) in the liquid state and transition to the gaseous phase may be higher than the energy that causes the molecule to decompose. Therefore, it is highly probable that this compound will decompose at temperatures below its theoretical boiling point.

For compounds that are stable at elevated temperatures, boiling point can be determined by observing the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure, often noted by a steady stream of bubbles when a capillary tube is inverted in the heated liquid.[11][12] However, attempting this with this compound would likely result in degradation of the sample, yielding inaccurate and misleading results.

Synthesis and Handling Considerations

Synthetic Context

This compound is commonly synthesized from precursors like 1,2-difluorobenzene or through the fluorination of 3,4-dichlorobenzonitrile.[2][13][14] One patented method involves reacting 1,2-difluorobenzene with trichloroacetic chloride, followed by a reaction with ammonia to yield the final product.[13] Understanding the synthetic route is crucial as it provides insight into potential residual impurities, such as starting materials or reaction by-products, which could affect the observed physical properties.

Safety and Handling

As a research chemical, proper handling of this compound is essential. It is classified as an irritant.[7][15]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[15]

-

Precautions for Safe Handling:

-

Handle in a well-ventilated area, preferably within a fume hood, to avoid formation and inhalation of dust.[16][17]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][18]

-

Avoid contact with skin and eyes.[16] In case of contact, rinse immediately and thoroughly with water.[17][18]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][16]

Conclusion

This compound is a crystalline solid with a well-defined melting point range of 129-133 °C , which serves as a primary indicator of its purity. A specific boiling point is not practically relevant due to the likelihood of thermal decomposition at elevated temperatures. The protocols and principles outlined in this guide provide a robust framework for the accurate verification of its physical properties, ensuring the integrity of its use in advanced pharmaceutical and agrochemical research. Adherence to established safety protocols is mandatory for the handling of this valuable synthetic intermediate.

References

- 3, 4-difluorobenzonitrile preparation method.

-

GHS 11 (Rev.11) SDS for this compound . XiXisys. [Link]

-

This compound | C7H5F2NO | CID 522832 . PubChem - NIH. [Link]

-

Melting point determination . University of Calgary. [Link]

-

experiment (1) determination of melting points . University of Technology, Iraq. [Link]

-

Chemical Properties of Benzamide, 3,4-fluoro- (CAS 85118-04-3) . Cheméo. [Link]

-

experiment #1 – Melting point . University of Missouri–St. Louis. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance . [Link]

- Preparation method of 3, 4-difluorobenzonitrile.

- Process for synthesizing 3,4-difluorobenzonitrile.

-

Determination Of Boiling Point Of An Organic Compound Experiment . BYJU'S. [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS . University of Technology, Iraq. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3,4-二氟苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 97 85118-04-3 [sigmaaldrich.com]

- 7. 85118-04-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. employees.oneonta.edu [employees.oneonta.edu]

- 10. Benzamide, 3,4-fluoro- (CAS 85118-04-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. byjus.com [byjus.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. CN103709071A - 3, 4-difluorobenzonitrile preparation method - Google Patents [patents.google.com]

- 14. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]

- 15. This compound | C7H5F2NO | CID 522832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 85118-04-3 Name: this compound [xixisys.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

The Strategic Incorporation of Fluorine in Benzamide Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: Beyond the Bioisostere: The Strategic Value of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the deliberate introduction of fluorine into drug candidates has evolved from a simple bioisosteric replacement for hydrogen to a sophisticated strategy for fine-tuning pharmacological properties.[1][2] The unique and potent effects of fluorine—stemming from its high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the carbon-fluorine bond—offer a powerful toolkit for overcoming common challenges in drug development.[3][4] When incorporated into the versatile benzamide scaffold, a privileged structure in numerous approved drugs, fluorine can profoundly influence a molecule's metabolic stability, target-binding affinity, membrane permeability, and pharmacokinetic profile.[1][4]

This technical guide provides an in-depth exploration of fluorinated benzamides in research, moving beyond a mere recitation of facts to elucidate the causal relationships behind experimental design. We will delve into the strategic rationale for fluorine placement, robust synthetic and purification protocols, and diverse applications, all grounded in field-proven insights and authoritative references.

I. The Fluorine Advantage: Physicochemical and Pharmacokinetic Modulation

The decision to incorporate fluorine is a strategic one, aimed at achieving specific, desirable modifications to a lead compound. Understanding the underlying physicochemical principles is paramount for its rational application.

-

Metabolic Stability: The high bond energy of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Strategic placement of a fluorine atom at a metabolically labile position can effectively block this pathway, thereby increasing the compound's half-life and bioavailability.[1]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines. This alteration of basicity can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and even so-called "orthogonal multipolar" interactions with carbonyl groups.[5] These interactions, though subtle, can collectively lead to a significant increase in binding affinity and target selectivity.

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule. This can be exploited to lock the molecule into a bioactive conformation, enhancing its potency and reducing off-target effects.

-

Increased Lipophilicity and Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[6][7] This is a particularly valuable property for drugs targeting the central nervous system.

II. Synthetic Strategies for Fluorinated Benzamides: A Practical Guide

The synthesis of fluorinated benzamides requires careful consideration of the reactivity of the fluorinated precursors. Two primary and robust strategies are commonly employed: amide coupling of a fluorinated carboxylic acid and nucleophilic aromatic substitution (SNAr).

A. Amide Coupling of Fluorinated Benzoic Acids

This is the most common and versatile method, involving the activation of a fluorinated benzoic acid followed by reaction with an amine. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially with electronically demanding fluorinated substrates.[8]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling [9]

This protocol describes a reliable and widely used method for the synthesis of a generic fluorinated benzamide.

-

Materials:

-

Fluorinated benzoic acid (1.0 eq)

-

Amine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the fluorinated benzoic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1-0.2 M.

-

Cool the mixture to 0 °C in an ice bath with magnetic stirring.

-

Add DIPEA (2.5 eq) to the stirred solution.

-

Slowly add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization.

-

Causality in Reagent Selection:

-

EDC/HOBt: This combination is a workhorse in amide synthesis. EDC is a water-soluble carbodiimide, and the byproduct, a urea, is also water-soluble, simplifying purification. HOBt is added to suppress racemization of chiral centers and to minimize the formation of N-acylurea byproducts by forming a more reactive HOBt-ester intermediate.[10]

-

DIPEA: A non-nucleophilic base is used to neutralize the HCl salt of EDC and the HOBt, as well as any acidic protons in the reaction mixture, without competing with the primary amine as a nucleophile.

Caption: Mechanism of EDC/HOBt mediated amide coupling.

B. Nucleophilic Aromatic Substitution (SNAr)

This strategy is particularly useful when the fluorine atom is to be introduced onto an electron-deficient aromatic ring. The reaction involves the displacement of a leaving group (often another halogen or a nitro group) by an amine.[11]

Experimental Protocol: SNAr for Benzamide Synthesis

-

Materials:

-

Electron-deficient fluoro-aromatic precursor (e.g., 4-fluoronitrobenzene) (1.0 eq)

-

Amine (1.2 eq)

-

Potassium carbonate (K2CO3) or another suitable base (2.0 eq)

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

-

Procedure:

-

Combine the fluoro-aromatic precursor (1.0 eq), amine (1.2 eq), and K2CO3 (2.0 eq) in an appropriate volume of DMF or DMSO.

-

Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration or extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Causality in Experimental Design:

-

Electron-Deficient Ring: The SNAr mechanism proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of strong electron-withdrawing groups (e.g., -NO2, -CN) is crucial to stabilize this intermediate and facilitate the reaction.[12]

-

Aprotic Polar Solvent: Solvents like DMF and DMSO are ideal as they can solvate the cation of the base while leaving the anion (the active base) relatively free, enhancing its reactivity. They also have high boiling points, allowing for the necessary reaction temperatures.

III. Analytical Characterization and Purification: Ensuring Purity and Structural Integrity

Rigorous characterization is essential to confirm the identity and purity of the synthesized fluorinated benzamides. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information on the proton environment of the molecule.

-

13C NMR: Confirms the carbon skeleton.

-

19F NMR: This is a particularly powerful tool for fluorinated compounds. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing a unique fingerprint for the molecule and confirming the successful incorporation of fluorine.[13][14][15]

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[16][17]

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final compound. Reversed-phase HPLC with a C18 or a specialized fluorinated phase column is commonly used.[7][12][18]

Experimental Protocol: HPLC Purification

-

System: A preparative or semi-preparative HPLC system with a UV detector.

-

Column: A reversed-phase C18 column is generally suitable. For highly fluorinated compounds, a fluorinated stationary phase may offer better selectivity.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% trifluoroacetic acid (TFA) or formic acid. The gradient will depend on the polarity of the compound.

-

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the mobile phase).

-

Inject the solution onto the HPLC column.

-

Run a gradient elution to separate the desired product from impurities.

-

Collect the fractions containing the pure product, identified by its retention time and UV absorbance.

-

Combine the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the pure product as a solid.

-

IV. Applications of Fluorinated Benzamides in Drug Discovery

The unique properties conferred by fluorine have led to the exploration of fluorinated benzamides in a wide range of therapeutic areas.

A. Positron Emission Tomography (PET) Imaging Agents

The radioisotope 18F is a positron emitter with a convenient half-life of approximately 110 minutes, making it ideal for PET imaging.[19][20] Fluorinated benzamides have been successfully developed as PET radiotracers for various targets in the brain and periphery.

Case Study: [18F]Fallypride for Dopamine D2/D3 Receptor Imaging

[18F]Fallypride is a high-affinity antagonist for dopamine D2/D3 receptors and is widely used in neuroscience research to study neuropsychiatric disorders. The fluoropropyl group allows for efficient radiolabeling via nucleophilic substitution.[21]

| Compound | Target | Ki (nM) | Application |

| [18F]Fallypride | Dopamine D2/D3 | 0.03 | PET imaging of dopamine receptors in neuropsychiatric disorders |

| [18F]3a | Sigma-1/Sigma-2 | σ1: 6.3, σ2: 10.2 | PET imaging of prostate tumors |

| [18F]Fluorobenzamide Analogs | Sigma-2 | 3.77 - 4.02 | PET imaging of solid tumors |

Data compiled from multiple sources.[21][22][23]

Biodistribution of a Representative 18F-Labeled Benzamide in Mice

| Organ | %ID/g at 15 min | %ID/g at 1.5 h | %ID/g at 3.5 h |

| Prostate Tumor | 1.6 ± 0.8 | 4.4 ± 0.3 | 3.6 ± 0.6 |

| Blood | 1.2 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |

| Liver | 5.1 ± 0.9 | 3.8 ± 0.5 | 2.9 ± 0.4 |

| Kidneys | 3.5 ± 0.6 | 2.1 ± 0.3 | 1.5 ± 0.2 |

| Muscle | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 |

%ID/g = percentage of injected dose per gram of tissue. Data for [18F]3a in a mouse model of prostate cancer.[23]

Caption: General workflow for the preparation and use of an 18F-labeled benzamide PET tracer.

B. Enzyme Inhibitors

Fluorinated benzamides have shown promise as inhibitors of various enzymes implicated in disease.

Case Study: Fluorinated Benzamides as Cholesteryl Ester Transfer Protein (CETP) Inhibitors

CETP facilitates the transfer of cholesteryl esters from HDL to LDL, and its inhibition is a therapeutic strategy for raising HDL cholesterol levels. Studies have shown that fluorinated 3-benzylamino benzamides can effectively inhibit CETP. Molecular modeling suggests that the fluorinated moieties enhance hydrophobic interactions within the enzyme's binding pocket.[6][24]

| Compound | IC50 (µM) | Key Structural Feature |

| 8b | 0.75 | m-Fluoro substitution |

| 8a | 4.1 | p-OCF3 substitution |

Data from a study on fluorinated benzamides as CETP inhibitors.[24]

C. Antibacterial Agents

The emergence of antibiotic resistance necessitates the development of new antibacterial agents. Fluorinated benzamides and related structures have demonstrated activity against various bacterial strains.[1][19][20]

Case Study: Fluorinated Benzimidazoles

A series of fluorinated benzimidazoles (structurally related to benzamides) were screened for their antimicrobial activity. It was found that fluoro-substituted compounds exhibited good antibacterial and antifungal properties. For instance, a compound with a meta-fluorophenyl substituent showed significant activity against Gram-negative bacteria.[1]

| Compound | Target Organism | MIC (µg/mL) |

| 18 | Gram-negative bacteria | 31.25 |

| 14 & 18 | B. subtilis | 7.81 |

MIC = Minimum Inhibitory Concentration. Data from a study on fluorinated benzimidazoles.[1]

V. Conclusion and Future Directions

Fluorinated benzamides represent a rich and versatile class of molecules with significant potential in drug discovery and development. The strategic incorporation of fluorine allows for the precise modulation of a compound's properties to enhance its therapeutic efficacy. As our understanding of the subtle yet powerful effects of fluorine continues to grow, and as new synthetic methodologies for fluorination are developed, we can expect to see an increasing number of fluorinated benzamide-based drugs and diagnostic agents entering the clinical pipeline. The future of this field lies in the continued rational design of these molecules, guided by a deep understanding of their structure-activity relationships and their interactions with biological targets at a molecular level.

VI. References

-

Jasim, K. H., Ersan, R. H., & Sadeeq, R. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications.

-

Al-Qaisi, J., Abukhalaf, R., Al-Hiari, Y., & Bustanji, Y. (2020). Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. PubMed.

-

Johnstrom, P., Stone-Elander, S., & Gulyas, B. (2004). Synthesis and evaluation of [18F] labeled benzamides: high affinity sigma receptor ligands for PET imaging. PubMed.

-

BenchChem. (2025). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem.

-

Dolci, L., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications.

-

Dolci, L., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC - NIH.

-

Al-Qaisi, J., et al. (2021). N-(1,3,4-Oxadiazol-2-yl)Benzamides as Antibacterial Agents against Neisseria gonorrhoeae. MDPI.

-

Hao, G., et al. (2017). Design and Investigation of a [18F]-Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand for Prostate Tumor Imaging. PubMed.

-

Lesnichin, S., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).

-

Al-Qaisi, J., et al. (2022). Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. ResearchGate.

-

Al-Qaisi, J., et al. (2022). Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. Semantic Scholar.

-

Lesnichin, S., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.

-

Lesnichin, S., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. ResearchGate.

-

Unknown. (n.d.). Mass spectrum of Benzamide, 4-fluoro-n,n-dimethyl and library search of peak 13.303. ResearchGate.

-

Mukhopadhyay, S., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. NIH.

-

Unknown. (n.d.). (PDF) Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR. ResearchGate.

-

Xing, L., et al. (2019). Case studies of fluorine in drug discovery. OUCI.

-

Unknown. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

-

Xing, L., et al. (n.d.). Case studies of fluorine in drug discovery | Request PDF. ResearchGate.

-

Mukherjee, J., et al. (1997). Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. PubMed.

-

BenchChem. (2025). A Comparative Guide to Coupling Reagents for Amide Bond Formation. Benchchem.

-

Wulsdorf, T., et al. (2020). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. MDPI.

-

Liu, Y., et al. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.

-

Lesnichin, S., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. ResearchGate.

-

Unknown. (2025). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Wiley Online Library.

-

Unknown. (2025). Carbamoyl Fluorides: A Platform to Interrogate Fluoride-Enabled Reactivity. Thieme.

-

Pietruś, W., et al. (2023). (A,B)—examples of 3D modeling of a possible binding mode of compounds... ResearchGate.

-

Unknown. (2022). Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. Semantic Scholar.

-

El-Fakharany, E. M., & El-Sayed, M. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

-

Bell, D. S. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.

-

Unknown. (n.d.). (PDF) Review: Fluorine in Medicinal Chemistry. ResearchGate.

-

Kumar, R., et al. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. PR Newswire.

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.

-

Unknown. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.

-

Unknown. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH.

-

Unknown. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Refubium - Freie Universität Berlin.

-

Unknown. (n.d.). Fluorinated Moieties for Replacement of Amide and Peptide Bonds. ResearchGate.

-

Unknown. (2025). Fluorine in Medicinal Chemistry | Request PDF. ResearchGate.

-

Unknown. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH.

-

Xu, Y. S., et al. (2015). A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides. PubMed.

-

Unknown. (2025). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate.

-

Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. PubMed.

-

El-Fakharany, E. M., & El-Sayed, M. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate.

-

Mach, R. H., et al. (2007). Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography. PubMed.

-

Unknown. (n.d.). RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. hepatochem.com [hepatochem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Refubium - The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study [refubium.fu-berlin.de]

- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Inhibitor fluorination pattern tunes chemically induced protein dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Safe Handling of 3,4-Difluorobenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzamide (CAS: 85118-04-3, Mol. Formula: C₇H₅F₂NO) is a fluorinated aromatic amide that serves as a critical intermediate in the synthesis of bioactive molecules.[1] Its unique structure is leveraged in pharmaceutical research, particularly in the fields of oncology and neurology, and it also finds application in the development of advanced agrochemicals.[1] While its utility is significant, the responsibility to handle this compound with a comprehensive understanding of its hazard profile is paramount.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide a deeper, mechanistic understanding of the "why" behind established safety protocols. As scientists, our commitment to safety must be as rigorous as our commitment to discovery. This document synthesizes toxicological data, regulatory classifications, and field-proven best practices to create a self-validating system for the safe laboratory use of this compound.

Section 1: Hazard Identification and Core Risk Profile

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling protocols.

GHS Hazard Classification:

-

H315 - Causes skin irritation (Skin Irritant, Category 2). [2][3]

-

H319 - Causes serious eye irritation (Eye Irritant, Category 2). [2][3]

-

H335 - May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3). [2][3]

-

Signal Word: Warning.[2]

Expert Analysis of the Risk Profile: The GHS classifications point to three primary routes of exposure: dermal, ocular, and inhalation. As a solid, crystalline powder, the most significant risk during routine handling (e.g., weighing, transferring, and preparing solutions) is the generation of airborne dust.[3][4] Inhalation of this fine particulate matter can lead to irritation of the respiratory tract.[2] The causality is clear: the amide and difluorinated phenyl functionalities render the molecule reactive with mucosal surfaces.

Dermal contact presents a risk of irritation, and like many aromatic amines and amides, the potential for absorption through the skin should not be underestimated, necessitating the use of appropriate chemical-resistant gloves.[5] Direct contact with the eyes will cause significant irritation and must be avoided through mandatory eye protection.[2]

Physicochemical and Toxicological Data Summary

| Property | Value | Source |

| CAS Number | 85118-04-3 | [2] |

| Molecular Formula | C₇H₅F₂NO | [6] |

| Molecular Weight | 157.12 g/mol | [2] |

| Form | Solid | |

| Melting Point | 129-133 °C | |

| GHS Pictogram | Irritant (Exclamation Mark) | [2] |

| Hazard Statements | H315, H319, H335 | [2][3] |

| Storage Class | 11 (Combustible Solids) |

Section 2: Exposure Control: A Hierarchy-Based Approach

Effective exposure control is not solely reliant on personal protective equipment (PPE). It begins with robust engineering and administrative controls.

Engineering Controls: The Primary Barrier

The most effective way to mitigate the risks of this compound is to handle it within a properly functioning chemical fume hood .[7] This is non-negotiable for any procedure that could generate dust, such as weighing or transfers. The fume hood contains airborne particles, preventing them from entering the user's breathing zone. Furthermore, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7][8]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should not be the sole means of protection. The following PPE is mandatory when handling this compound.

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or Neoprene Gloves (confirm breakthrough time with manufacturer for extended use) | Prevents skin contact and irritation (H315). Always inspect gloves for tears or holes before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[4][9] |

| Eye/Face Protection | Tightly fitting safety goggles with side shields (ANSI Z87.1 or EN 166 compliant) | Protects against airborne dust and accidental splashes, preventing serious eye irritation (H319). A face shield may be required for larger quantities or splash-prone operations.[4][8] |

| Respiratory Protection | NIOSH-approved N95 dust mask (or equivalent) | Required if handling outside of a fume hood or if dust generation is unavoidable. This prevents inhalation and subsequent respiratory irritation (H335). Respirator use must comply with a formal respiratory protection program (OSHA 29 CFR 1910.134).[7] |

| Skin/Body Protection | Laboratory coat (preferably flame-resistant) with closed-toe shoes | Provides a barrier against incidental contact and spills. Contaminated clothing must be removed immediately and laundered separately.[4][7] |

Section 3: Step-by-Step Protocol for Safe Weighing and Solution Preparation

This protocol exemplifies a self-validating system where safety checks are integrated into the workflow.

-

Preparation and Pre-Handling Checks:

-

Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and the airflow is optimal. Clear the sash and work surface of unnecessary items.

-

Assemble Materials: Bring all necessary items into the fume hood before handling the compound, including the chemical container, spatula, anti-static weigh boat or paper, and a labeled receiving flask with solvent.

-

Don PPE: Put on all required PPE as detailed in Section 2.

-

-

Handling and Weighing:

-

Minimize Dust: Open the this compound container within the fume hood. Handle the container and spatula gently to minimize the generation of airborne dust.

-

Transfer: Carefully transfer the approximate amount of solid to the weigh boat on a tared balance. For precision, use an analytical balance within a draft shield or a dedicated weighing enclosure inside the hood.

-

Containment: Immediately and securely close the primary container after dispensing.

-

-

Solution Preparation:

-

Dissolution: Carefully add the weighed solid to the receiving flask containing the solvent. This should be done in a manner that avoids splashing.

-

Rinsing: Use a small amount of the solvent to rinse any residual powder from the weigh boat into the flask to ensure a complete and safe transfer.

-

-

Post-Handling and Cleanup:

-

Decontamination: Wipe down the spatula and any surfaces within the fume hood that may have been exposed to the powder using a damp cloth.

-

Waste Disposal: Dispose of the weigh boat, gloves, and any contaminated wipes into a clearly labeled, sealed hazardous waste container.[10]

-

Hand Hygiene: After carefully removing PPE, wash hands thoroughly with soap and water.[8]

-

Section 4: Emergency Response and First Aid

Rapid and correct response to an exposure is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8][11] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][12] |

Accidental Release Measures

-

Small Spills: Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation. Place it into a labeled, sealed container for hazardous waste disposal.[4][10]

-

Large Spills: Evacuate the area immediately. Prevent personnel from entering. Alert the facility's emergency response team. Do not attempt to clean up without specialized training and equipment.[4][13]

Section 5: Visualized Safety Workflows

Risk Assessment and Mitigation Workflow

This diagram outlines the essential thought process before beginning any work with this compound.

Caption: Risk assessment workflow for handling this compound.

Emergency Response Decision Tree

This diagram provides a clear, immediate action plan in the event of an accidental exposure.

Caption: Decision tree for immediate first aid response to exposure.

References

-

This compound - Safety Data Sheet. ChemicalBook.

-

This compound | C7H5F2NO | CID 522832. PubChem, National Institutes of Health.

-

GHS 11 (Rev.11) SDS Word CAS: 85118-04-3 Name: this compound. XiXisys.

-

This compound. Chem-Impex.

-

SAFETY DATA SHEET. Fisher Scientific.

-

First Aid Procedures for Chemical Hazards. NIOSH, Centers for Disease Control and Prevention.

-

3,4-Difluorobenzonitrile Safety Data Sheet. CymitQuimica.

-

2,5-Difluorobenzonitrile Safety Data Sheet. TCI AMERICA, Spectrum Chemical.

-

This compound 97%. Sigma-Aldrich.

-

SAFETY DATA SHEET - 3,5-Difluorobenzamide. Thermo Fisher Scientific.

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.

-

Amide handling precautions? Sciencemadness Discussion Board.

-

This compound | CAS 85118-04-3. Santa Cruz Biotechnology.

-

SAFETY DATA SHEET - 2,6-Difluorobenzamide. Fisher Scientific.

-

Personal protective equipment for handling 2,6-Difluorobenzamide. Benchchem.

-

MATERIAL SAFETY DATA SHEET. Pfizer.

-

NIOSH Recommendations for Chemical Protective Clothing. CDC Archive.

-

This compound 97%. Sigma-Aldrich (Product Page with Properties).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H5F2NO | CID 522832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 85118-04-3 Name: this compound [xixisys.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scbt.com [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. cdn.pfizer.com [cdn.pfizer.com]

An In-depth Technical Guide to the Core Synthesis of 3,4-Difluorobenzamide

Abstract

3,4-Difluorobenzamide is a pivotal chemical intermediate, recognized for its integral role in the synthesis of diverse bioactive molecules in the pharmaceutical and agrochemical industries.[1] The presence of the difluorinated phenyl ring imparts unique electronic properties that are highly sought after in drug design and materials science.[2] This guide provides a detailed examination of the principal synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices to ensure reproducibility and high yield.

Introduction: The Significance of the this compound Moiety

The this compound structure is a key building block in medicinal chemistry. Fluorine atoms are often strategically incorporated into drug candidates to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing pharmacokinetic profiles.[2][3] As a result, this compound serves as a crucial starting material for a range of pharmaceuticals, including potent and selective Akt inhibitors for cancer therapy and other agents targeting neurological disorders.[1][4][5] A robust and efficient synthesis is therefore paramount for both laboratory-scale research and industrial production.

This guide will focus on the most reliable and widely adopted method for synthesizing this compound: a two-step process commencing from 3,4-Difluorobenzoic Acid. An alternative pathway via the partial hydrolysis of 3,4-Difluorobenzonitrile will also be discussed.

Primary Synthesis Pathway: Amidation of 3,4-Difluorobenzoic Acid

The most direct and reliable route to this compound involves the conversion of 3,4-Difluorobenzoic Acid. Direct amidation of a carboxylic acid with ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more reactive species. The classic and most cost-effective method for this activation is the conversion to an acyl chloride.

Pathway Principle:

-

Activation: 3,4-Difluorobenzoic Acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂), to form the highly reactive intermediate, 3,4-Difluorobenzoyl Chloride.

-

Amidation: The resulting acyl chloride is then subjected to nucleophilic acyl substitution with an ammonia source (e.g., ammonium hydroxide) to yield the final amide product.

Mechanism & Causality of Reagent Choice

Step 1: Formation of 3,4-Difluorobenzoyl Chloride

The conversion of the carboxylic acid to the acyl chloride is critical. Thionyl chloride is an excellent choice for this transformation for several key reasons:

-

High Reactivity: It readily reacts with carboxylic acids under relatively mild conditions (reflux).

-

Favorable Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[6] This allows for their easy removal from the reaction mixture, driving the equilibrium towards the product side according to Le Châtelier's principle and simplifying purification.